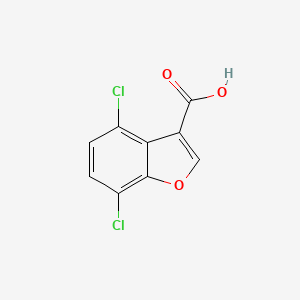

4,7-Dichlorobenzofuran-3-carboxylic acid

CAS No.:

Cat. No.: VC17664062

Molecular Formula: C9H4Cl2O3

Molecular Weight: 231.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H4Cl2O3 |

|---|---|

| Molecular Weight | 231.03 g/mol |

| IUPAC Name | 4,7-dichloro-1-benzofuran-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H4Cl2O3/c10-5-1-2-6(11)8-7(5)4(3-14-8)9(12)13/h1-3H,(H,12,13) |

| Standard InChI Key | UFAHLYAXGZDGOM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C2C(=C1Cl)C(=CO2)C(=O)O)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The molecular formula of 4,7-dichlorobenzofuran-3-carboxylic acid is C₉H₄Cl₂O₃, with a molecular weight of 231.03 g/mol . The IUPAC name is 4,7-dichloro-1-benzofuran-3-carboxylic acid, and its canonical SMILES representation is ClC1=C(C=C2C(=CO2)C(=O)O)C=C1Cl. The presence of two chlorine atoms and a carboxylic acid group confers unique electronic and steric properties, influencing its reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₄Cl₂O₃ | |

| Molecular Weight | 231.03 g/mol | |

| CAS Number | 1489438-50-7 | |

| Purity | ≥95% | |

| Melting Point | Data not available | – |

| Solubility | Likely polar aprotic solvents | Inferred |

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of benzofuran-3-carboxylic acid derivatives typically involves cyclization reactions using hydroxybenzaldehydes and α-haloacetates. For example, ethyl 5,7-dichlorobenzofuran-3-carboxylate—a closely related ester—is synthesized via the reaction of 2-hydroxy-3,5-dichlorobenzaldehyde with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) at elevated temperatures (92–94°C). Hydrolysis of the ester group under basic or acidic conditions would yield the corresponding carboxylic acid.

Key reaction steps for analogous compounds:

-

Aldol Condensation: 2-Hydroxy-3,5-dichlorobenzaldehyde reacts with ethyl chloroacetate to form an intermediate phenoxyacetic acid derivative.

-

Cyclization: Intramolecular cyclization under basic conditions forms the benzofuran core.

-

Ester Hydrolysis: Treatment with NaOH or HCl converts the ester to the carboxylic acid .

Table 2: Representative Synthesis Conditions

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 2-Hydroxy-3,5-dichlorobenzaldehyde | |

| Reagent | Ethyl chloroacetate | |

| Catalyst | K₂CO₃ | |

| Temperature | 92–94°C | |

| Solvent | Dimethylformamide (DMF) |

Structural Confirmation

Spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy are routinely employed to confirm the structure of benzofuran derivatives. For instance, the carboxylic acid proton typically appears as a broad singlet near δ 12–14 ppm in ¹H NMR, while the aromatic protons adjacent to chlorine substituents show deshielding effects .

| Compound | Activity | Source |

|---|---|---|

| 5,7-Dichlorobenzofuran-3-carboxylic acid | Antimicrobial (inferred) | |

| 5-[bis(2-Chloroethyl)amino] derivatives | Cytotoxic | |

| Piperazinylbenzofuran amides | 5-HT receptor modulation |

Industrial and Research Applications

Pharmaceutical Intermediates

4,7-Dichlorobenzofuran-3-carboxylic acid may serve as a key intermediate in synthesizing receptor-targeted drugs. For example, benzofuran-2-carboxylic acid amides are patented as partial agonists of 5-HT receptors for treating psychiatric disorders . The chlorine substituents could enhance metabolic stability and blood-brain barrier penetration.

Material Science

Halogenated benzofurans are explored as building blocks for organic semiconductors and fluorescent probes. The electron-withdrawing chlorine atoms and conjugated π-system of 4,7-dichlorobenzofuran-3-carboxylic acid could facilitate charge transport in optoelectronic devices.

Challenges and Future Directions

Knowledge Gaps

-

Synthetic Optimization: Current methods for analogous compounds require high temperatures and prolonged reaction times. Green chemistry approaches (e.g., microwave-assisted synthesis) could improve efficiency.

-

Biological Profiling: No published data exist on the pharmacokinetics or toxicity of 4,7-dichlorobenzofuran-3-carboxylic acid. In vitro and in vivo studies are needed to validate its therapeutic potential.

Emerging Opportunities

-

Structure-Activity Relationships (SAR): Systematic modification of chlorine positions and the carboxylic acid group could identify derivatives with enhanced selectivity.

-

Drug Delivery Systems: Encapsulation in nanoparticles or liposomes may improve solubility and bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume